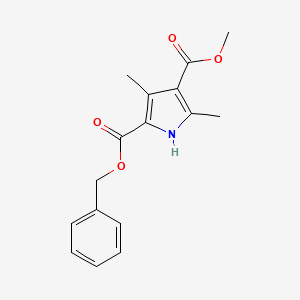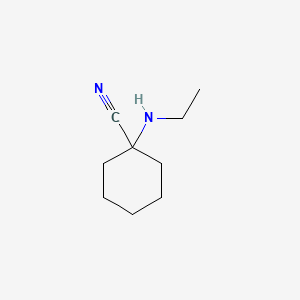
Dimethyl(2,3,6-trichlorophenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(2,3,6-trichlorophenyl)silane is an organosilicon compound with the molecular formula C8H9Cl3Si It is characterized by the presence of a silicon atom bonded to a dimethyl group and a 2,3,6-trichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl(2,3,6-trichlorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,3,6-trichlorophenylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
Dimethyl(2,3,6-trichlorophenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Substituted phenyl silanes with various functional groups.
科学的研究の応用
Dimethyl(2,3,6-trichlorophenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in modifying biological molecules and surfaces.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers and coatings.
作用機序
The mechanism of action of dimethyl(2,3,6-trichlorophenyl)silane involves its interaction with various molecular targets. The silicon atom can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane or silane linkages. These interactions are crucial in its applications in modifying surfaces and creating new materials.
類似化合物との比較
Similar Compounds
- Dimethyl(2,4,6-trichlorophenyl)silane
- (2,3,6-trichlorophenyl)trimethylsilane
- Ethyl-bis(2,4,6-trimethyl-phenyl)silane
Uniqueness
Dimethyl(2,3,6-trichlorophenyl)silane is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
33415-37-1 |
|---|---|
分子式 |
C8H8Cl3Si |
分子量 |
238.6 g/mol |
InChI |
InChI=1S/C8H8Cl3Si/c1-12(2)8-6(10)4-3-5(9)7(8)11/h3-4H,1-2H3 |
InChIキー |
ZVKIBSMEFCJNPV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)C1=C(C=CC(=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


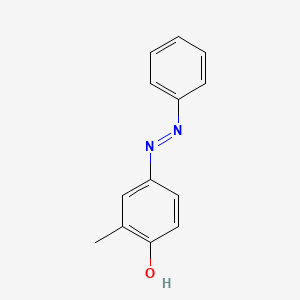


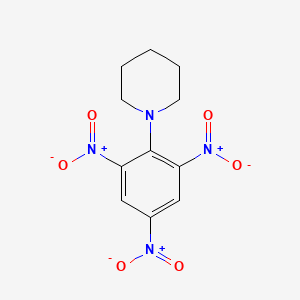
![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)
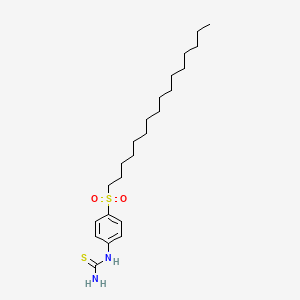
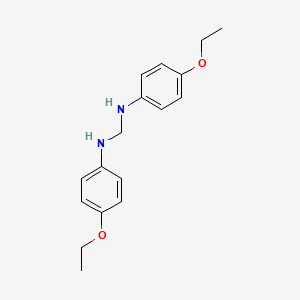
![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)

